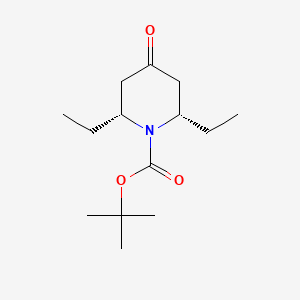

N-Boc-cis-2,6-Diethyl-4-piperidone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-cis-2,6-Diethyl-4-piperidone typically involves the protection of the piperidone nitrogen with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of cis-2,6-Diethyl-4-piperidone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and in-line monitoring systems ensures consistent product quality and reduces the risk of contamination .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-cis-2,6-Diethyl-4-piperidone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-Boc-2,6-diethyl-4-piperidone oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include N-Boc-2,6-diethyl-4-piperidone oxides, N-Boc-2,6-diethyl-4-piperidone alcohols, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-Boc-cis-2,6-Diethyl-4-piperidone serves as an important intermediate in the synthesis of various bioactive compounds. Its applications in drug development are notable for several reasons:

- Synthesis of Piperidine Derivatives : The compound is utilized as a building block for synthesizing 1,4-disubstituted piperidine derivatives, which have been identified as potential muscarinic M3 receptor antagonists. These derivatives are promising for treating respiratory diseases such as chronic obstructive pulmonary disease and asthma, as well as gastrointestinal and urinary disorders .

- Anti-inflammatory Properties : Recent studies have shown that derivatives of this compound exhibit anti-inflammatory effects that surpass those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen. These compounds demonstrated significant reduction in pro-inflammatory cytokines in animal models .

- Analgesic Activity : Some synthesized conjugates of this compound have shown enhanced analgesic properties comparable to established analgesics. The mechanisms involved include modulation of nitric oxide production in macrophages, indicating potential for treating pain conditions .

Material Science Applications

In addition to its pharmaceutical uses, this compound has applications in material science:

- Polymer Synthesis : The compound can be used as a precursor for creating functionalized polymers that exhibit unique mechanical and thermal properties. These polymers find applications in coatings, adhesives, and other materials requiring specific performance characteristics .

Case Study 1: Synthesis of 4-Aminopiperidine Derivatives

A method for preparing 4-Boc-aminopiperidine from N-benzyl-4-piperidone was reported, showcasing a short synthetic route with high yields (up to 90%) through catalytic hydrogenation processes. This method emphasizes the versatility of this compound as a precursor in drug synthesis .

Case Study 2: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory effects of synthesized compounds derived from this compound, researchers observed significant reductions in paw edema in rat models compared to controls. The results indicated not only efficacy but also reduced gastrointestinal side effects typically associated with NSAIDs .

Data Tables

Wirkmechanismus

The mechanism of action of N-Boc-cis-2,6-Diethyl-4-piperidone involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected piperidone moiety can undergo hydrolysis to release the active piperidone, which then interacts with its target sites. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Boc-2,6-Dimethyl-4-piperidone

- N-Boc-2,6-Diethyl-4-piperidone oxides

- N-Boc-2,6-Diethyl-4-piperidone alcohols

Uniqueness

N-Boc-cis-2,6-Diethyl-4-piperidone is unique due to its specific stereochemistry and the presence of ethyl groups at the 2 and 6 positions. This structural configuration imparts distinct chemical and biological properties, making it valuable in the synthesis of stereochemically complex molecules .

Biologische Aktivität

N-Boc-cis-2,6-Diethyl-4-piperidone is a compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry.

Overview and Synthesis

This compound is synthesized through the protection of the piperidone nitrogen with a tert-butoxycarbonyl (Boc) group. The typical synthetic route involves reacting cis-2,6-Diethyl-4-piperidone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions. This method has proven effective in producing high yields of the compound while maintaining its structural integrity.

The compound exhibits a molecular formula of C14H25NO3 and a molecular weight of 255.36 g/mol. Its structure includes two ethyl groups at the 2 and 6 positions of the piperidine ring, which contribute to its unique chemical behavior and biological interactions .

This compound acts on various biological targets, primarily through enzyme inhibition and receptor modulation. The Boc-protected piperidone can undergo hydrolysis to release the active piperidone form, which interacts with specific enzymes and receptors involved in critical biochemical pathways. This interaction can lead to alterations in enzyme activity and modulation of cellular responses.

Research Applications

The compound has been utilized extensively in:

- Medicinal Chemistry : As a precursor for developing drugs aimed at neurological disorders.

- Biochemical Studies : In investigating enzyme mechanisms and protein-ligand interactions.

- Synthetic Chemistry : As an intermediate for synthesizing complex organic molecules .

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies focusing on cytochrome P450 enzymes have shown that derivatives of this compound exhibit varying degrees of inhibition, suggesting potential applications in drug metabolism modulation .

- Drug Development : In a study exploring compounds targeting neurological pathways, this compound was highlighted for its role as a scaffold for developing novel therapeutic agents against conditions such as anxiety and depression. The compound's ability to modulate receptor activity was linked to improved pharmacological profiles in preclinical models .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-Boc-2,6-Dimethyl-4-piperidone | Moderate enzyme inhibition | Smaller methyl groups |

| This compound | Stronger interaction with receptors | Enhanced steric effects due to ethyl groups |

| This compound oxides | Potentially increased reactivity | Oxidized form may exhibit different pharmacodynamics |

Eigenschaften

IUPAC Name |

tert-butyl (2S,6R)-2,6-diethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t10-,11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQDRLRMZGMRO-PHIMTYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC(=O)C[C@H](N1C(=O)OC(C)(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680224 | |

| Record name | tert-Butyl (2R,6S)-2,6-diethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003843-30-8 | |

| Record name | tert-Butyl (2R,6S)-2,6-diethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.